molecular formula C11H13N3O2 B13871175 Methyl 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine-2-carboxylate

Methyl 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine-2-carboxylate

Cat. No.: B13871175
M. Wt: 219.24 g/mol
InChI Key: MPKSIYWLCLUIFR-UHFFFAOYSA-N
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Description

Methyl 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine-2-carboxylate is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazine ring fused with a tetrahydropyridine moiety, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine-2-carboxylate typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as diamines and diketones.

    Introduction of the Tetrahydropyridine Moiety: The tetrahydropyridine moiety is introduced via a cyclization reaction involving suitable starting materials like 1,4-diketones and amines.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine-2-carboxylate is unique due to its specific combination of the pyrazine and tetrahydropyridine rings, which imparts distinct chemical and biological properties

Biological Activity

Methyl 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound is a derivative of pyrazine and tetrahydropyridine. The synthesis typically involves the reaction of pyrazine derivatives with tetrahydropyridine compounds under specific conditions to yield this complex structure. The chemical formula for this compound is C12H14N4O2C_{12}H_{14}N_{4}O_{2}, and it is characterized by its unique heterocyclic structure that contributes to its biological properties.

The biological activity of this compound is largely attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may contribute to its therapeutic effects.
  • Receptor Binding : It exhibits affinity for specific receptors in the body, which can modulate physiological responses. For instance, it may act as an agonist or antagonist at neurotransmitter receptors.

Antitumor Activity

Research has indicated that this compound possesses notable antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)18Inhibition of proliferation

These findings suggest potential applications in cancer therapy, particularly in synergistic combinations with existing chemotherapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic

This antimicrobial activity highlights its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promising anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antitumor Efficacy : A study published in Journal of Medicinal Chemistry reported that the compound significantly reduced tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway .
  • Synergistic Effects : Research conducted on breast cancer cell lines demonstrated that combining this compound with doxorubicin resulted in enhanced cytotoxicity compared to either agent alone .
  • Antimicrobial Studies : A comprehensive screening against various pathogens revealed that the compound could serve as a template for developing novel antimicrobial agents effective against resistant strains .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine-2-carboxylate

InChI

InChI=1S/C11H13N3O2/c1-16-11(15)10-7-13-9(6-14-10)8-2-4-12-5-3-8/h2,6-7,12H,3-5H2,1H3

InChI Key

MPKSIYWLCLUIFR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(N=C1)C2=CCNCC2

Origin of Product

United States

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